molecular formula C10H12FN3 B1308964 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine CAS No. 883541-03-5

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

Cat. No.: B1308964
CAS No.: 883541-03-5
M. Wt: 193.22 g/mol
InChI Key: ARDAZMOGCHSNBB-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine is a fluorinated benzimidazole derivative Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Scientific Research Applications

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified under Storage Class Code 11, which denotes Combustible Solids . The flash point is not applicable . For safety, it’s important to handle this compound following standard laboratory safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Propylamine Group: This step involves the alkylation of the benzimidazole ring with a propylamine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-1H-benzoimidazol-2-yl)-propylamine
  • 3-(5-Methyl-1H-benzoimidazol-2-yl)-propylamine
  • 3-(5-Methoxy-1H-benzoimidazol-2-yl)-propylamine

Uniqueness

The presence of the fluorine atom in 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability, enhancing its binding affinity to biological targets, and improving its overall pharmacokinetic profile.

Properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDAZMOGCHSNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424369
Record name 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883541-03-5
Record name 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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